3-Bromo-5-methyl-1H-1,2,4-triazole
CAS No.: 26557-90-4
Cat. No.: VC2314099
Molecular Formula: C3H4BrN3
Molecular Weight: 161.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26557-90-4 |
---|---|
Molecular Formula | C3H4BrN3 |
Molecular Weight | 161.99 g/mol |
IUPAC Name | 3-bromo-5-methyl-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) |
Standard InChI Key | BMTIGKUJWSEHHI-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1)Br |
Canonical SMILES | CC1=NC(=NN1)Br |
Introduction
Chemical Structure and Properties
Molecular Information and Identifiers
3-Bromo-5-methyl-1H-1,2,4-triazole is characterized by specific molecular information that uniquely identifies it in chemical databases and literature. The compound has a molecular formula of C3H4BrN3 and a molecular weight of 161.99 g/mol. It can be identified through various chemical identifiers, including its CAS number (26557-90-4), InChI (InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7)), and InChI Key (BMTIGKUJWSEHHI-UHFFFAOYSA-N). Its canonical SMILES notation is represented as CC1=NC(=NN1)Br, providing a standardized way to encode its chemical structure. These identifiers are essential for unambiguous identification of the compound in scientific literature and chemical databases.
Structural Characteristics
The structure of 3-Bromo-5-methyl-1H-1,2,4-triazole consists of a five-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4. The bromine atom is attached to the carbon at position 3, while the methyl group is bonded to the carbon at position 5. The presence of the 1H in the name indicates that a hydrogen atom is attached to one of the nitrogen atoms, specifically the nitrogen at position 1. This arrangement creates a distinct electronic environment within the molecule, influencing its chemical behavior and reactivity. The triazole ring's aromaticity contributes to the compound's stability, while the bromine substituent introduces specific reactivity patterns that are valuable in organic synthesis.
Property | Value | Source |
---|---|---|
Molecular Formula | C3H4BrN3 | PubChem |
Molecular Weight | 161.99 g/mol | PubChem |
CAS Number | 26557-90-4 | ChemIDplus |
IUPAC Name | 3-bromo-5-methyl-1H-1,2,4-triazole | PubChem |
InChI | InChI=1S/C3H4BrN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | PubChem |
InChI Key | BMTIGKUJWSEHHI-UHFFFAOYSA-N | PubChem |
Canonical SMILES | CC1=NC(=NN1)Br | PubChem |
Synthesis and Preparation Methods
Common Synthetic Routes
The synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole typically involves bromination of 5-methyl-1H-1,2,4-triazole. This process commonly utilizes bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve optimal yield and purity of the desired product. This synthetic approach is relatively straightforward and can be adapted for both laboratory-scale preparations and larger-scale syntheses, making it a practical method for obtaining this valuable heterocyclic compound.
Reaction Conditions and Considerations
Successful synthesis of 3-Bromo-5-methyl-1H-1,2,4-triazole requires careful control of reaction conditions. Factors such as temperature, solvent choice, reaction time, and the molar ratio of reactants play crucial roles in determining the yield and purity of the final product. The bromination reaction is typically sensitive to moisture and may require anhydrous conditions to prevent side reactions. Additionally, the control of pH during the reaction may be necessary to prevent multiple bromination or unwanted side reactions. Proper monitoring of the reaction progress, typically through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), helps ensure completion and minimize formation of impurities.
Industrial Production Methods
In industrial settings, the production of 3-Bromo-5-methyl-1H-1,2,4-triazole may employ continuous flow processes to ensure high yield and purity. These methods often utilize automated systems and reactors that allow for precise control of reaction conditions, leading to efficient and scalable production. Industrial production may also incorporate purification techniques such as recrystallization, column chromatography, or distillation to ensure the high purity required for commercial applications. The implementation of green chemistry principles in industrial production is becoming increasingly important, focusing on reducing waste, minimizing energy consumption, and utilizing more environmentally friendly reagents and solvents whenever possible.
Chemical Reactivity
Types of Reactions
3-Bromo-5-methyl-1H-1,2,4-triazole can participate in various chemical reactions, primarily due to the presence of the bromine substituent and the heterocyclic triazole ring. The compound commonly undergoes substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. Additionally, the compound may participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. The triazole ring itself can also engage in various transformations, including N-alkylation or acylation reactions, further expanding the range of derivatives that can be synthesized from this versatile building block.
Common Reagents and Conditions
Various reagents can be employed in reactions involving 3-Bromo-5-methyl-1H-1,2,4-triazole. For nucleophilic substitution reactions, common reagents include sodium azide, potassium thiolate, or primary amines, typically carried out in polar aprotic solvents such as DMF or DMSO. Oxidation reactions may utilize reagents like hydrogen peroxide, while reduction reactions might employ sodium borohydride or lithium aluminum hydride under controlled conditions. The choice of solvent, temperature, and reaction time are crucial factors that influence the success and selectivity of these transformations. Catalysts may also be employed in certain reactions to enhance reactivity or improve selectivity.
Products Formed in Reactions
The reactions of 3-Bromo-5-methyl-1H-1,2,4-triazole lead to various derivative compounds with potential applications. Substitution reactions result in compounds where the bromine is replaced by different functional groups, creating a diverse array of triazole derivatives. These products may serve as intermediates in the synthesis of more complex molecules, particularly those with potential biological activities. The specific properties and applications of these derivative compounds depend on the nature of the substituent introduced and the conditions under which the reaction is performed. Some derivatives may exhibit enhanced biological activities compared to the parent compound, making them valuable targets for medicinal chemistry research.
Applications in Scientific Research
Role as a Synthetic Intermediate
3-Bromo-5-methyl-1H-1,2,4-triazole serves as an important intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its bromine substituent provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis. Researchers often utilize this compound to introduce the triazole moiety into larger molecular structures, leveraging the unique properties of this heterocycle to create compounds with specific chemical and biological characteristics. The versatility of this compound as a synthetic intermediate contributes significantly to its value in organic chemistry and related fields.
Applications in Medicinal Chemistry
In medicinal chemistry, 3-Bromo-5-methyl-1H-1,2,4-triazole and its derivatives are of interest due to their potential biological activities. The triazole scaffold appears in various pharmaceutical compounds and has been associated with a range of therapeutic effects. The bromine substituent can enhance certain biological activities or serve as a point for further derivatization to optimize pharmacological properties. Researchers continue to explore this compound and its derivatives in the search for new therapeutic agents with improved efficacy and safety profiles, particularly in the development of antimicrobial, antifungal, and potentially anticancer agents.
Other Research Applications
Beyond its use in synthetic organic chemistry and medicinal chemistry, 3-Bromo-5-methyl-1H-1,2,4-triazole finds applications in other research areas. It may be utilized in the development of agrochemicals, dyes, and various industrial chemicals. The unique electronic properties of the triazole ring, combined with the reactivity of the bromine substituent, make this compound valuable in diverse scientific disciplines where specialized heterocyclic compounds are required. Researchers in materials science, for example, may investigate triazole derivatives for their potential in creating functional materials with specific properties, such as coordination polymers or materials with unique optical characteristics.
Activity | Target Organisms/Systems | Notes |
---|---|---|
Antibacterial | Gram-positive and Gram-negative bacteria | Particularly effective against Bacillus subtilis with MIC values comparable to standard antibiotics |
Antifungal | Various fungal species | Enhanced activity observed in halogenated triazole derivatives |
Enzyme Inhibition | Bacterial DNA gyrase | Molecular docking studies indicate potential binding interactions |
Other Potential Activities | Various biological systems | Research ongoing to explore anti-inflammatory and anticancer properties |
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3-Bromo-5-methyl-1H-1,2,4-triazole, including 3-Bromo-1-methyl-1H-1,2,4-triazole and 5-Bromo-1-methyl-1H-1,2,4-triazole, which differ in the position of the methyl substituent. Another related compound is 3-Chloro-1-methyl-1H-1,2,4-triazole, which contains a chlorine atom instead of bromine. These analogs provide valuable comparisons for understanding how minor structural changes influence chemical reactivity and biological activity. Additionally, compounds like methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate represent more complex derivatives with additional functional groups that may exhibit different properties and applications.
Structure-Activity Relationships
The specific arrangement of substituents in 3-Bromo-5-methyl-1H-1,2,4-triazole contributes to its unique properties. The position of the bromine atom at the 3-position and the methyl group at the 5-position create a distinct electronic environment that influences reactivity and potential biological interactions. Structure-activity relationship studies suggest that the presence and position of halogen substituents like bromine can significantly enhance certain biological activities, particularly antimicrobial properties, compared to non-halogenated analogs. This understanding helps guide the design of new derivatives with optimized properties for specific applications.
Comparative Chemical and Biological Properties
When comparing 3-Bromo-5-methyl-1H-1,2,4-triazole with its structural analogs, various differences in chemical and biological properties emerge. These differences may include variations in solubility, melting point, chemical reactivity, and biological activity. For instance, the positioning of the methyl group can affect the electron distribution within the triazole ring, potentially altering its interactions with biological targets. Similarly, the nature of the halogen (bromine versus chlorine) can influence both chemical reactivity and biological activity due to differences in electronegativity, bond strength, and atomic size. More complex derivatives, such as 3-bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, introduce additional structural features that can significantly modify the compound's properties and potential applications.
Future Research Directions
Current Research Trends
Current research involving 3-Bromo-5-methyl-1H-1,2,4-triazole focuses on several areas, including the development of more efficient synthetic methods, exploration of its potential as a building block for pharmaceutical compounds, and investigation of its biological activities. Researchers are particularly interested in understanding the structure-activity relationships of this compound and its derivatives, with the aim of optimizing their properties for specific applications. The growing concern about antimicrobial resistance has also spurred interest in triazole compounds as potential sources of new antimicrobial agents, highlighting the relevance of continued research on 3-Bromo-5-methyl-1H-1,2,4-triazole and its derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume